molecular formula C13H11BrO B1332693 1-(Bromomethyl)-4-phenoxybenzene CAS No. 36881-42-2

1-(Bromomethyl)-4-phenoxybenzene

Cat. No. B1332693
CAS RN: 36881-42-2
M. Wt: 263.13 g/mol
InChI Key: CPIGBCFBFZSCQI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-phenoxybenzene is a chemical compound that serves as an intermediate in the synthesis of various materials, including polymers and pharmaceuticals. Its molecular structure consists of a benzene ring substituted with a bromomethyl group at one position and a phenoxy group at another, providing reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 1-(Bromomethyl)-4-phenoxybenzene involves halomethylated benzene derivatives as key intermediates. For instance, 1,4-bis(bromomethyl)benzenes have been used as monomers in the modified Gilch route to produce polyphenylenevinylene derivatives, which are important in the field of conductive polymers . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes indicates the versatility of bromomethylated benzenes in chemical synthesis .

Molecular Structure Analysis

The molecular structure of bromomethylated benzenes has been extensively studied using various spectroscopic techniques. For example, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were determined by X-ray diffraction, revealing different conformations and packing motifs depending on the crystalline environment . Similarly, the structures of several benzene derivatives with bromo and bromomethyl substituents were analyzed, showing diverse packing arrangements influenced by Br...Br, C-H...Br, and C-Br...π interactions .

Chemical Reactions Analysis

Bromomethylated benzenes participate in a variety of chemical reactions. The solvolytic elimination and hydrolysis of 2-bromo-4-dibromomethylphenol in 1,4-dioxane resulted in the formation of 3-bromo-4-hydroxybenzaldehyde, demonstrating the reactivity of the bromomethyl group in the presence of a hydroxy substituent . Additionally, poly(N-bromobenzene-1,3-disulfonamide) and related compounds have been used as catalytic reagents for the silylation of alcohols, phenols, and thiols, highlighting the utility of brominated benzene derivatives in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-4-phenoxybenzene and related compounds are influenced by their molecular structure. The presence of bromomethyl groups can significantly affect the solubility, reactivity, and crystalline properties of these compounds. For instance, the solvates of bromomethylated benzenes exhibit different solubilities and crystal packing, which are important for their reactivity and potential applications . The study of these properties is essential for the development of new materials and the optimization of chemical processes involving these intermediates.

Scientific Research Applications

Application 1: Synthesis and Characterisation of Isomeric Derivatives

  • Summary of the Application : This research focuses on the synthesis and characterisation of isomeric derivatives of pyrene, a renowned aromatic hydrocarbon. Among its derivatives, bromopyrenes, which could be similar to “1-(Bromomethyl)-4-phenoxybenzene”, stand out for their significance in synthetic chemistry, materials science, and environmental studies .
  • Methods of Application : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research. Specifically, the synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .
  • Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Application 2: Synthesis of Block Copolymers

  • Summary of the Application : This research involves the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
  • Methods of Application : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
  • Results or Outcomes : The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

Application 3: pH Indicator

  • Summary of the Application : Bromothymol blue, a brominated compound, is widely used as a pH indicator. It is particularly useful for measuring substances that have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator. It can be added to a solution to indicate its pH. The compound changes color depending on the pH of the solution .
  • Results or Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

Application 4: Introduction of Benzyl Groups

  • Summary of the Application : Benzyl bromide, a brominated compound, is used as a reagent for introducing benzyl groups .
  • Methods of Application : Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . It is then used in various reactions to introduce benzyl groups .
  • Results or Outcomes : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Application 5: pH Indicator

  • Summary of the Application : Bromothymol blue, a brominated compound, is widely used as a pH indicator. It is particularly useful for measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
  • Methods of Application : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator. It can be added to a solution to indicate its pH. The compound changes color depending on the pH of the solution .
  • Results or Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .

Application 6: Introduction of Benzyl Groups

  • Summary of the Application : Benzyl bromide, a brominated compound, is used as a reagent for introducing benzyl groups .
  • Methods of Application : Benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation . It is then used in various reactions to introduce benzyl groups .
  • Results or Outcomes : Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Safety And Hazards

The safety data sheet for similar compounds suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting. If swallowed, seek immediate medical assistance .

properties

IUPAC Name

1-(bromomethyl)-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIGBCFBFZSCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190365
Record name 1-(Bromomethyl)-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-phenoxybenzene

CAS RN

36881-42-2
Record name 1-(Bromomethyl)-4-phenoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36881-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-phenoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-4-phenoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-phenoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Staszewski, D Nelic, J Jończyk… - ACS Chemical …, 2021 - ACS Publications
This article describes the discovery of novel potent muscarinic receptor antagonists identified during a search for more active histamine H 3 receptor (H 3 R) ligands. The idea was to …
Number of citations: 8 pubs.acs.org
SN Mistry, M Jörg, H Lim, NB Vinh… - Journal of Medicinal …, 2016 - ACS Publications
Positive allosteric modulators (PAMs) of the M 1 muscarinic acetylcholine receptor (M 1 mAChR) are a promising strategy for the treatment of the cognitive deficits associated with …
Number of citations: 37 pubs.acs.org
MS Malamas, SI Farah, M Lamani… - Bioorganic & Medicinal …, 2020 - Elsevier
N-acylethanolamine acid amidase (NAAA) inhibition represents an exciting novel approach to treat inflammation and pain. NAAA is a cysteine amidase which preferentially hydrolyzes …
Number of citations: 18 www.sciencedirect.com
H Bharathkumar, CD Mohan, S Rangappa… - Organic & …, 2015 - pubs.rsc.org
Elevated activity of methionyl-tRNA synthetase (MRS) in many cancers renders it a possible drug target in this disease area, as well as in a series of parasitic diseases. In the present …
Number of citations: 44 pubs.rsc.org
XW Jiang, BE Jiang, H Liu, ZT Liu, LL Hu, M Liu… - European Journal of …, 2018 - Elsevier
GPR40, also known as free fatty acid receptor 1 (FFAR1), is a member of G protein-coupled receptors (GPCR) family and has emerged as an attractive target for the treatment of type 2 …
Number of citations: 10 www.sciencedirect.com
X Liang, H Zhao, J Du, X Li, K Li, Z Zhao, W Bi… - European Journal of …, 2023 - Elsevier
Lymphoid-tyrosine phosphatase (LYP) is mainly expressed in the immune system and plays an important role in the T-cell receptor (TCR) signaling pathway and tumor immunity. Herein…
Number of citations: 3 www.sciencedirect.com
A Taladriz-Sender, A Healy, EJ Flores Pérez… - 2012 - digital.csic.es
… 56a–63a, and 56c–57c were prepared in the same way from 4-chloromethyltoluene, 4-bromomethyltoluene, 4bromomethylbenzophenone (2a), and 1-bromomethyl-4-phenoxybenzene …
Number of citations: 0 digital.csic.es
A Taladriz, A Healy, EJ Flores Perez… - Journal of medicinal …, 2012 - ACS Publications
… –63a, and 56c–57c were prepared in the same way from 4-chloromethyltoluene, 4-bromomethyltoluene, 4-bromomethylbenzophenone (2a), and 1-bromomethyl-4-phenoxybenzene (2c…
Number of citations: 56 pubs.acs.org
AD Huber, S Poudel, Y Li, W Lin, J Wu, DJ Miller… - Structure, 2023 - cell.com
The human nuclear receptor (NR) family of transcription factors contains 48 proteins that bind lipophilic molecules. Approved NR therapies have had immense success treating various …
Number of citations: 5 www.cell.com
X WU, R WANG, Y XING, X XUE, Y ZHANG
Number of citations: 0

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